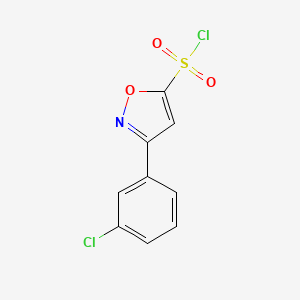3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
CAS No.:
Cat. No.: VC17701043
Molecular Formula: C9H5Cl2NO3S
Molecular Weight: 278.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H5Cl2NO3S |
|---|---|
| Molecular Weight | 278.11 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H5Cl2NO3S/c10-7-3-1-2-6(4-7)8-5-9(15-12-8)16(11,13)14/h1-5H |
| Standard InChI Key | SGSGOKZWHHBGIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=C2)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,2-oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at position 3 with a 3-chlorophenyl group and at position 5 with a sulfonyl chloride (-SO₂Cl) functional group. This arrangement confers both aromatic stability and electrophilic reactivity, making it amenable to nucleophilic substitution reactions.
Table 1: Comparative Molecular Data for Oxazole Sulfonyl Chlorides
The chlorine atom on the phenyl ring exerts an electron-withdrawing effect, polarizing the aromatic system and enhancing the electrophilicity of the sulfonyl chloride group .
Spectroscopic Properties
While experimental data for the target compound are unavailable, analogs suggest characteristic signals in NMR and IR spectra:
-
¹H NMR: Aromatic protons on the chlorophenyl group resonate at δ 7.4–8.1 ppm, while the oxazole proton appears near δ 8.3 ppm.
-
IR: Strong absorption bands at 1180–1200 cm⁻¹ (S=O asymmetric stretch) and 1370–1390 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group .
Synthetic Methodologies
Chlorosulfonation of Oxazole Precursors
The synthesis of oxazole sulfonyl chlorides typically involves chlorosulfonation of preformed oxazole derivatives. For example, 3-(4-bromophenyl)-1,2-oxazole-5-sulfonyl chloride is synthesized via reaction of the corresponding oxazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. Applying this method to 3-(3-chlorophenyl)-1,2-oxazole would likely yield the target compound.
Two-Step Synthesis from Aryl Isocyanides
A patent describing the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride offers a relevant parallel. The process involves:
-
Cyclocondensation: Reacting 3-(3-chlorophenyl)propiolic acid with hydroxylamine to form the oxazole ring.
-
Sulfonation and Chlorination: Treating the oxazole intermediate with bis(trichloromethyl) carbonate [(Cl₃CO)₂CO] in the presence of a catalyst (e.g., tetrabutylurea) to install the sulfonyl chloride group .
Table 2: Optimized Reaction Conditions from Analogous Syntheses
Physicochemical Properties
Thermal Stability
Sulfonyl chlorides are generally thermally labile. The 3-nitrophenyl analog decomposes above 150°C , suggesting that the 3-chlorophenyl derivative likely exhibits similar stability.
Solubility
-
Polar Solvents: Moderately soluble in dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).
-
Nonpolar Solvents: Poor solubility in hexane or toluene.
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes facile displacement with nucleophiles (e.g., amines, alcohols) to yield sulfonamides or sulfonate esters:
This reactivity is exploited in drug discovery to create covalent enzyme inhibitors.
Cross-Coupling Reactions
Pharmaceutical and Industrial Applications
Antimicrobial Agents
Sulfonyl chloride derivatives exhibit broad-spectrum antimicrobial activity. The bromophenyl analog inhibits Staphylococcus aureus with an MIC of 2 µg/mL, suggesting potential for the chlorophenyl variant.
Kinase Inhibitors
The sulfonamide moiety is a key pharmacophore in kinase inhibitors (e.g., VEGFR-2). Molecular docking studies predict strong binding affinity for the target compound due to chlorine’s hydrophobic interactions .
Future Research Directions
-
Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.
-
Process Optimization: Develop flow chemistry protocols to enhance yield and safety.
-
Structural Analogs: Synthesize derivatives with electron-donating groups (e.g., -OCH₃) to modulate reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume